Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorobenzyl group attached to an imidazolidinyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multiple steps. One common method starts with the preparation of the imidazolidinyl ring, followed by the introduction of the dichlorobenzyl group. The final step involves esterification to form the ethyl acetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key factors in industrial production include the selection of efficient catalysts, precise temperature control, and effective purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinyl derivatives and dichlorobenzyl-containing molecules. Examples are:
- Ethyl 2-[3-(3,4-dichlorophenyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
- Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-pyrrolidinyl]acetate .
Uniqueness
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-3-4-9(15)10(16)5-8/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCFZEPAZCOXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.